1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(2-methylpropylsulfonyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S2/c1-11(2)10-23(17,18)13-8-16(9-13)24(19,20)12-3-4-14-15(7-12)22-6-5-21-14/h3-4,7,11,13H,5-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMGUQQYLWCUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from the precursor 2,3-dihydrobenzo[b][1,4]dioxin-6-amine . The general synthetic route includes:
- Formation of Sulfonamide : The amine is reacted with sulfonyl chlorides to form sulfonamide derivatives.
- Azetidine Formation : Subsequent reactions involve forming the azetidine ring through cyclization processes.
This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin moieties. For instance:
- Acetylcholinesterase Inhibition : Compounds similar to the target molecule have shown promising results in inhibiting acetylcholinesterase, an enzyme associated with Alzheimer's disease (AD). This suggests potential therapeutic applications in neurodegenerative disorders .
- α-Glucosidase Inhibition : The compounds have also been tested for their ability to inhibit α-glucosidase, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Neuroprotective Effects : A study investigated a related sulfonamide's neuroprotective effects against oxidative stress in neuronal cells. The results indicated that these compounds could reduce cell death and improve cell viability under stress conditions .
- Diabetes Management : Another study focused on the effects of these sulfonamide derivatives on blood glucose levels in diabetic rats. The findings demonstrated a significant reduction in blood glucose levels post-treatment, supporting their role as potential antidiabetic agents .
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Azetidine Derivatives
Azetidine-based compounds with sulfonamide or sulfonyl groups are frequently synthesized for bioactivity screening. Key comparisons include:
- Key Differences: The target compound lacks the β-lactam (azetidinone) ring present in compounds 5a1–6,5b1–6, which may reduce susceptibility to β-lactamase degradation. Compared to 1-Boc-3-(3-oxo-1-piperazinyl)azetidine, the dual sulfonyl groups in the target compound likely improve solubility and target interaction but may increase molecular weight beyond Lipinski’s ideal thresholds .
Benzo[b][1,4]dioxin-Containing Compounds
The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a common pharmacophore in drug design. Comparisons include:
- Key Differences: The target compound’s azetidine-sulfonyl combination offers rigidity and polarity, whereas DDFDI’s imidazole-furan system may confer aromatic stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
